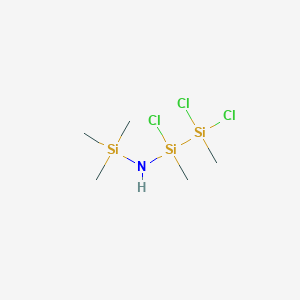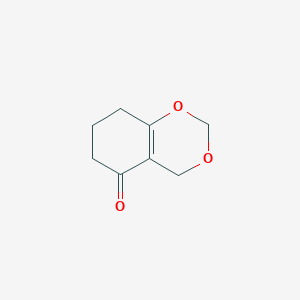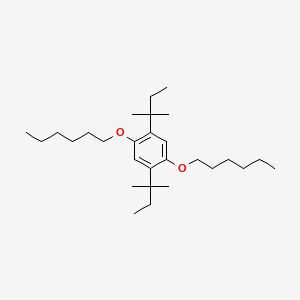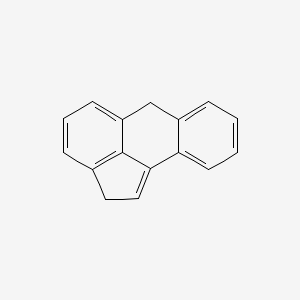
2,6-Dihydroaceanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroaceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₂ It is a derivative of anthracene and is known for its unique structural properties, which include fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroaceanthrylene typically involves the hydrogenation of aceanthrylene. One common method includes the use of a triruthenium catalyst under hydrogen gas at room temperature. This process can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroaceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,6-Dihydroaceanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Materials Science: Investigated for its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Potential use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dihydroaceanthrylene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Aceanthrylene
- Acephenanthrylene
- Anthracene
Comparison
2,6-Dihydroaceanthrylene is unique due to its specific hydrogenation pattern, which distinguishes it from other polycyclic aromatic hydrocarbons like aceanthrylene and acephenanthrylene. While all these compounds share a similar core structure, the presence of additional hydrogen atoms in this compound alters its chemical reactivity and physical properties .
Properties
CAS No. |
112247-75-3 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
InChI Key |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
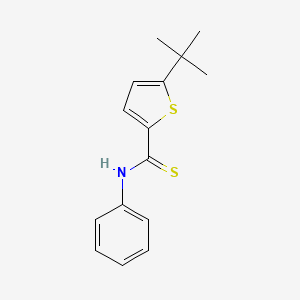
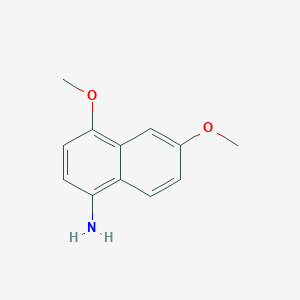
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
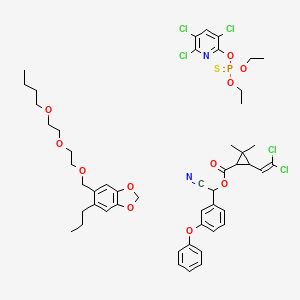

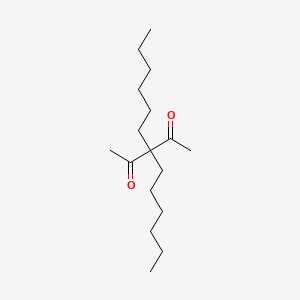

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
